molecular formula C20H19FN6O2 B3534684 7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-{[(pyridin-3-YL)methyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione

7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-{[(pyridin-3-YL)methyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B3534684
M. Wt: 394.4 g/mol
InChI Key: PXRRIXFUHYOMEP-UHFFFAOYSA-N
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Description

7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-{[(pyridin-3-YL)methyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a fluorophenyl group, a pyridinyl group, and a purine core structure

Preparation Methods

The synthesis of 7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-{[(pyridin-3-YL)methyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzyl chloride, 1,3-dimethylxanthine, and pyridine-3-carboxaldehyde.

    Formation of Intermediates: The initial step involves the reaction of 4-fluorobenzyl chloride with 1,3-dimethylxanthine to form an intermediate compound.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with pyridine-3-carboxaldehyde in the presence of a suitable catalyst to form the desired product.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.

Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs.

Chemical Reactions Analysis

7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-{[(pyridin-3-YL)methyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into smaller fragments.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-{[(pyridin-3-YL)methyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of novel pharmaceuticals and agrochemicals.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. It is used in assays to investigate its effects on various biological pathways.

    Medicine: The compound shows promise in medicinal chemistry for the development of new drugs. It is explored for its potential therapeutic effects in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-{[(pyridin-3-YL)methyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity. This binding can lead to the inhibition or activation of specific biological pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to other similar compounds, 7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-{[(pyridin-3-YL)methyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione exhibits unique properties that make it distinct:

    Structural Analogues: Similar compounds include other purine derivatives with different substituents on the purine core. Examples include 1,3-dimethylxanthine and 7-methylxanthine.

    Unique Features: The presence of the fluorophenyl and pyridinyl groups in the compound provides unique chemical and biological properties. These groups contribute to its binding affinity and specificity towards certain molecular targets.

    Applications: While similar compounds may have overlapping applications, the specific combination of substituents in this compound offers distinct advantages in certain research and industrial contexts.

Properties

IUPAC Name

7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-(pyridin-3-ylmethylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN6O2/c1-25-17-16(18(28)26(2)20(25)29)27(12-13-5-7-15(21)8-6-13)19(24-17)23-11-14-4-3-9-22-10-14/h3-10H,11-12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRRIXFUHYOMEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CN=CC=C3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-{[(pyridin-3-YL)methyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Reactant of Route 2
Reactant of Route 2
7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-{[(pyridin-3-YL)methyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Reactant of Route 3
Reactant of Route 3
7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-{[(pyridin-3-YL)methyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Reactant of Route 4
Reactant of Route 4
7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-{[(pyridin-3-YL)methyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Reactant of Route 5
Reactant of Route 5
7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-{[(pyridin-3-YL)methyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Reactant of Route 6
Reactant of Route 6
7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-{[(pyridin-3-YL)methyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione

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